molecular formula C10H9IN2O2 B14044635 Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate CAS No. 1363381-60-5

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate

Cat. No.: B14044635
CAS No.: 1363381-60-5
M. Wt: 316.09 g/mol
InChI Key: HLUCFIRDCLUDBD-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 1st position, and a carboxylate ester group at the 3rd position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 1-methyl-1H-indazole-3-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl or alkyne-linked indazole compounds.

Scientific Research Applications

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom and the carboxylate ester group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-indazole-3-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    Methyl 5-chloro-1-methyl-1H-indazole-3-carboxylate: Contains a chlorine atom, which also influences its chemical and biological properties.

Uniqueness

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents.

Biological Activity

Methyl 5-iodo-1-methyl-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its applications in pharmaceuticals, mechanisms of action, and relevant case studies.

This compound has the molecular formula C10H10IN2O2 and a molecular weight of approximately 292.1 g/mol. The presence of iodine and a carboxylate group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including those resistant to conventional therapies.

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK562TBDInduces apoptosis via p53 pathway
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideKG125.3 ± 4.6FGFR1 inhibition
Compound 6oHep-G23.32Bcl2 family inhibition and cell cycle arrest

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors, modulating critical signaling pathways involved in cell proliferation and apoptosis.

Enzyme Inhibition

Indazole derivatives have been reported as selective inhibitors of various enzymes, including monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). These interactions can lead to enhanced neuroprotective effects and improved cognitive function in models of neurodegeneration.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)Selectivity Index
This compoundMAO-BTBDTBD
Compound 3nBChE9.77 ± 0.7647.34

Case Studies

Several case studies have explored the biological activity of indazole derivatives:

  • Antitumor Activity : A study demonstrated that this compound exhibited promising antitumor activity against K562 cells by inducing apoptosis through modulation of the p53/MDM2 pathway .
  • Neuroprotective Effects : Research indicates that indazole derivatives can protect neurons from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
  • Agrochemical Applications : The compound has also been investigated for its role in developing agrochemicals that enhance crop protection against pests while minimizing environmental impact .

Properties

CAS No.

1363381-60-5

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

methyl 5-iodo-1-methylindazole-3-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3

InChI Key

HLUCFIRDCLUDBD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=N1)C(=O)OC

Origin of Product

United States

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